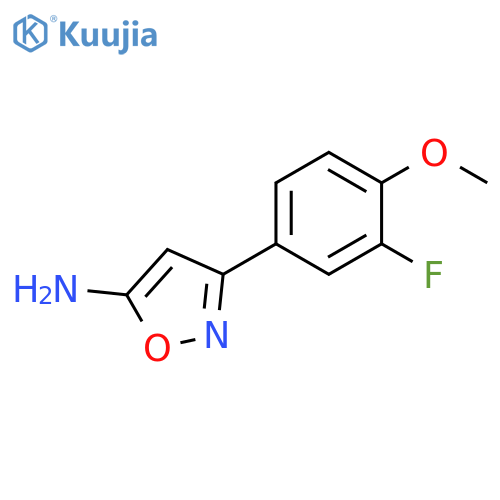

Cas no 501326-05-2 (3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine)

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine

- 5-Isoxazolamine, 3-(3-fluoro-4-methoxyphenyl)-

- 3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine

-

- インチ: 1S/C10H9FN2O2/c1-14-9-3-2-6(4-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3

- InChIKey: YWNGQKIWTGJIIR-UHFFFAOYSA-N

- SMILES: O1C(N)=CC(C2=CC=C(OC)C(F)=C2)=N1

じっけんとくせい

- 密度みつど: 1.291±0.06 g/cm3(Predicted)

- Boiling Point: 417.0±45.0 °C(Predicted)

- 酸度系数(pKa): -1.91±0.10(Predicted)

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1841425-0.5g |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine |

501326-05-2 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1841425-2.5g |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine |

501326-05-2 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1841425-5.0g |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine |

501326-05-2 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1841425-10g |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine |

501326-05-2 | 10g |

$3007.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354450-500mg |

3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine |

501326-05-2 | 98% | 500mg |

¥26611.00 | 2024-05-11 | |

| Enamine | EN300-1841425-5g |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine |

501326-05-2 | 5g |

$2028.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354450-250mg |

3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine |

501326-05-2 | 98% | 250mg |

¥21859.00 | 2024-05-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354450-1g |

3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine |

501326-05-2 | 98% | 1g |

¥29700.00 | 2024-05-11 | |

| Enamine | EN300-1841425-0.05g |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine |

501326-05-2 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1841425-1.0g |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine |

501326-05-2 | 1g |

$1100.0 | 2023-06-02 |

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine 関連文献

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amineに関する追加情報

Professional Introduction to Compound with CAS No 501326-05-2 and Product Name 3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine

The compound with the CAS number 501326-05-2 and the product name 3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule, featuring a fluoro-substituted aromatic ring and an oxazole core, contributes to its unique chemical properties and biological interactions.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluoro-4-methoxyphenyl moiety in the compound is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity to biological targets. This feature has been extensively studied in the context of drug design, where fluorinated aromatic compounds are known to exhibit improved pharmacokinetic profiles.

The oxazole ring is another critical component of this molecule, providing a scaffold that can interact with specific biological receptors or enzymes. Oxazoles are a class of heterocycles that have been explored for their potential in medicinal chemistry due to their ability to engage in hydrogen bonding and hydrophobic interactions. The presence of an amine group at the 5-position of the oxazole ring further enhances the compound's reactivity and potential for further derivatization, allowing for the creation of more complex derivatives with tailored biological activities.

Recent studies have highlighted the importance of fluoro-substituted phenyl rings in the development of bioactive molecules. The electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic system, thereby affecting its interaction with biological targets. For instance, fluorine substitution at the 3-position of a phenyl ring can enhance binding affinity to certain enzymes by increasing the lipophilicity and reducing desolvation penalties during binding. This principle has been applied in various drug discovery programs, leading to the identification of several lead compounds with promising therapeutic profiles.

The methoxy group at the 4-position of the phenyl ring in this compound also plays a crucial role in its overall biological activity. Methoxy substitution is known to modulate both electronic and steric properties of aromatic systems, influencing their interaction with biological targets. In particular, methoxy groups can enhance solubility and metabolic stability, which are critical factors for drug development. The combination of a fluoro-substituted phenyl ring and a methoxy group in this compound suggests that it may exhibit enhanced bioavailability and reduced toxicity compared to related analogs.

One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Oxazole-based compounds have been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The presence of a fluoro-substituted aromatic ring may further enhance binding affinity to these receptors, leading to more potent and selective therapeutic agents.

Additionally, this compound has shown promise in preclinical studies as an inhibitor of certain kinases involved in cancer progression. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. By inhibiting specific kinases, this compound may be able to disrupt these pathways and slow down cancer cell proliferation. The unique structural features of this molecule make it an attractive candidate for further development as an anticancer agent.

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine into the aromatic ring typically requires specialized synthetic methodologies, such as halogen exchange reactions or metal-catalyzed cross-coupling reactions. Similarly, the formation of the oxazole core necessitates careful selection of starting materials and reaction conditions to achieve optimal yields.

In conclusion, the compound with CAS number 501326-05-2 and product name 3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including a fluoro-substituted aromatic ring, an oxazole core, and an amine group at the 5-position, contribute to its diverse biological activities and potential therapeutic applications. Recent studies have highlighted its promise as a modulator of neurological disorders and as an inhibitor of cancer-related kinases. Further research is warranted to fully explore its pharmacological potential and develop novel therapeutic agents based on this promising scaffold.

501326-05-2 (3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine) Related Products

- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)

- 2228689-18-5(2-(5-bromothiophen-3-yl)-2,2-difluoroethan-1-ol)

- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)

- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1235063-88-3(N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)

- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)

- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)

- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)

- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)

- 2680669-19-4(3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid)